molecular formula C8H12N2 B1592338 1-(Pyridin-3-yl)propan-1-amine CAS No. 60289-67-0

1-(Pyridin-3-yl)propan-1-amine

Cat. No. B1592338
CAS RN: 60289-67-0
M. Wt: 136.19 g/mol
InChI Key: VQGKOCARCUCUMC-UHFFFAOYSA-N
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Description

“1-(Pyridin-3-yl)propan-1-amine” is an organic compound that belongs to the class of amines . It is used in various organic synthesis transformations .


Synthesis Analysis

The synthesis of “this compound” can be achieved through retrosynthetic analysis based on the disconnection approach . This process involves disconnecting the target molecule into less complex structures, which are then prepared by known or conceivable reactions .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FT-IR, NMR, and single-crystal X-ray diffraction .


Chemical Reactions Analysis

“this compound” is involved in various chemical reactions. For instance, it is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido-[2,3-b]azepine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 246.6±23.0 °C (Predicted), a density of 1.003±0.06 g/cm3 (Predicted), and a pKa of 9.98±0.10 (Predicted) .

Scientific Research Applications

Applications in Organic Synthesis and Catalysis

  • Synthesis of Imidazo-Fused Heteroaromatics : This compound serves as a practical synthetic equivalent of nucleophilic 1,3-N,N-dipoles in gold-catalyzed cycloaddition, facilitating the production of imidazo-fused heteroaromatics (Garzón & Davies, 2014).

  • Enantioselective A(3) Reactions : In a study involving asymmetric A(3) reactions with copper iodide and an acid-thiourea cocatalyst, pyrrolidine-derived propargylamines, including those without directing groups, were efficiently synthesized while preserving enantiopurity (Zhao & Seidel, 2015).

  • Amide Bond Formation : A method employing T3P and pyridine for low-epimerization amide bond formation has been developed, proving effective for various acid substrates and amines, including non-nucleophilic anilines (Dunetz, Xiang, Baldwin, & Ringling, 2011).

Heterocyclic Compound Synthesis

  • Sulfonylated Furans or Imidazo[1,2-a]pyridines Synthesis : A three-component domino reaction method was developed for producing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, demonstrating excellent functional group tolerance and efficiency (Cui, Zhu, Li, & Cao, 2018).

  • Preparation of 2-Aminopyridines : A one-pot amination procedure for synthesizing 2-aminopyridines from pyridine-N-oxides using the phosphonium salt PyBroP has been presented as an alternative to S(N)Ar chemistry (Londregan, Jennings, & Wei, 2010).

Metal Complexation and Catalysis

  • Complexation to Cadmium(II) : The condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under microwave irradiation formed a tetradentate ligand, showing potential for coordination chemistry applications (Hakimi, Mardani, Moeini, Schuh, & Mohr, 2013).

Material Science and Sensor Technology

  • Development of Chemosensors : A bis(pyridine-2-ylmethyl)amine derivative was synthesized as a colorimetric and fluorescent chemosensor for metal ions, particularly for detecting Cu2+ ions in aqueous solutions and mammalian cells (Zheng, Lee, Liu, Park, Yoon, Lee, & Kim, 2016).

Safety and Hazards

The safety and hazards associated with “1-(Pyridin-3-yl)propan-1-amine” include specific target organ toxicity upon single exposure and repeated exposure . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

Future Directions

“1-(Pyridin-3-yl)propan-1-amine” is a useful research chemical for various organic synthesis transformations . Its future directions could involve its use in the synthesis of more complex organic compounds and the exploration of its potential applications in various fields of chemistry and medicine.

Mechanism of Action

Target of Action

It is known that this compound is used in various organic synthesis transformations .

Mode of Action

1-(Pyridin-3-yl)propan-1-amine is used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido-[2,3-b]azepine . This suggests that this compound may interact with its targets through nucleophilic cyclization.

Biochemical Pathways

The compound’s role in the synthesis of pocket porphyrins suggests it may influence pathways related to porphyrin metabolism.

Pharmacokinetics

It is generally recommended that the compound be stored under inert gas (nitrogen or argon) at 2–8 °c , suggesting that it may be sensitive to environmental conditions that could affect its bioavailability.

Result of Action

Its use in the synthesis of pocket porphyrins suggests that it may have a role in the formation of these complex organic compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C , indicating that temperature and exposure to oxygen may affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

1-(Pyridin-3-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido-[2,3-b]azepine . The nature of these interactions often involves the formation of covalent bonds, hydrogen bonds, and van der Waals forces, which facilitate the compound’s role in biochemical processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes and proteins, leading to changes in cellular functions such as proliferation, differentiation, and apoptosis . Additionally, it may impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific enzymes and proteins, altering their activity and function. For instance, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function . These interactions are often mediated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to changes in its biological activity . Long-term exposure to the compound can result in alterations in cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of metabolites within cells . The compound’s involvement in metabolic pathways is crucial for understanding its overall biological activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for predicting the compound’s effects on various tissues and organs.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for its interactions with target biomolecules and its overall biological activity.

properties

IUPAC Name

1-pyridin-3-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-8(9)7-4-3-5-10-6-7/h3-6,8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGKOCARCUCUMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600119
Record name 1-(Pyridin-3-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60289-67-0
Record name α-Ethyl-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60289-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyridin-3-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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